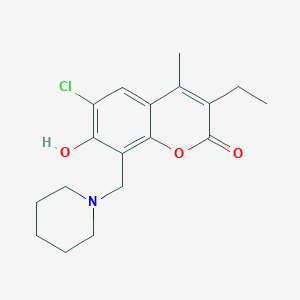
6-Chloro-3-ethyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-ethyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This particular compound is characterized by its unique structure, which includes a chloro group, an ethyl group, a hydroxy group, a methyl group, and a piperidinylmethyl group attached to the chromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-ethyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one typically involves multi-step organic reactions
Preparation of Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Addition: The double bonds in the chromenone core can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, thiols, amines.
Addition: Halogens, hydrogen halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted chromenones.
Addition: Formation of halogenated or hydrogenated chromenones.
Scientific Research Applications
Chemistry
In chemistry, 6-Chloro-3-ethyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential pharmacological activities. Chromenones are known for their anti-inflammatory, antioxidant, and antimicrobial properties. This particular compound may exhibit similar activities and is investigated for its potential use in drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for the treatment of various diseases such as cancer, infections, and inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chromenone core can be modified to create polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 6-Chloro-3-ethyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one involves its interaction with molecular targets such as enzymes, receptors, and DNA. The hydroxy group can form hydrogen bonds with target molecules, while the chloro and piperidinylmethyl groups can enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of chromenones, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
4-Hydroxycoumarin: A derivative with anticoagulant and antimicrobial activities.
7-Hydroxy-4-methylcoumarin: A derivative with antioxidant and anti-inflammatory properties.
Uniqueness
6-Chloro-3-ethyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the piperidinylmethyl group enhances its potential interactions with biological targets, making it a promising candidate for further research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H22ClNO3 |
|---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
6-chloro-3-ethyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C18H22ClNO3/c1-3-12-11(2)13-9-15(19)16(21)14(17(13)23-18(12)22)10-20-7-5-4-6-8-20/h9,21H,3-8,10H2,1-2H3 |
InChI Key |
OUOQGRXLGNBUQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC(=C(C(=C2OC1=O)CN3CCCCC3)O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















